Home > Products > Screening Compounds P71108 > 2-Methylimidazo[1,2-a]pyrazin-3-amine
2-Methylimidazo[1,2-a]pyrazin-3-amine - 27955-52-8

2-Methylimidazo[1,2-a]pyrazin-3-amine

Catalog Number: EVT-3187775
CAS Number: 27955-52-8
Molecular Formula: C7H8N4
Molecular Weight: 148.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylimidazo[1,2-a]pyrazin-3(7H)-ones are a class of heterocyclic compounds that have gained significant attention in scientific research due to their unique luminescent properties. They are structurally analogous to Cypridina luciferin, the natural light-emitting molecule found in marine ostracods like Cypridina (Vargula) hilgendorfii. [] These compounds are not naturally occurring and are synthesized for research purposes. [] They serve as valuable tools for investigating bioluminescence mechanisms and developing sensitive analytical probes for various applications. [, ]

6-Aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones (Cypridina luciferin analogues)

    Relevance: The 6-aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones share a core imidazo[1,2-a]pyrazine structure with 2-methylimidazo[1,2-a]pyrazin-3-amine. The key difference lies in the presence of a carbonyl group at the 3-position and a variable aryl substituent at the 6-position in the analogues, as opposed to an amine group at the 3-position in the target compound. These analogues are crucial for understanding the mechanism of high-quantum-yield bioluminescence in Cypridina and exploring potential applications in bioimaging and analytical chemistry. [, ]

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)

    Compound Description: MCLA is a specific Cypridina luciferin analogue that exhibits strong chemiluminescence upon reaction with molecular oxygen. This property makes it a valuable tool for detecting reactive oxygen species, particularly superoxide anions, in biological systems. [, ]

    Relevance: MCLA belongs to the broader class of 6-aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones and shares the same core structure with 2-methylimidazo[1,2-a]pyrazin-3-amine. It differs by the presence of a 4-methoxyphenyl group at the 6-position and a carbonyl group at the 3-position. []

2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA)

    Compound Description: NCLA is another Cypridina luciferin analogue designed to investigate the impact of the aryl substituent on chemiluminescence properties. Compared to other analogues, NCLA demonstrates weaker light emission in aqueous solutions when reacting with superoxide anions. []

    Relevance: Similar to MCLA, NCLA falls under the umbrella of 6-aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones, making it structurally related to 2-methylimidazo[1,2-a]pyrazin-3-amine. It distinguishes itself through a 2-naphthyl group substitution at the 6-position and the presence of a carbonyl group at the 3-position. []

2-Methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CLA)

    Compound Description: CLA serves as a fundamental Cypridina luciferin analogue with a phenyl ring at the 6-position of the imidazopyrazinone core. Its chemiluminescence properties, including quantum yield, are often used as a reference point when evaluating the effects of different substituents in other analogues. []

    Relevance: Belonging to the 6-aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one class, CLA shares the same fundamental structure with 2-methylimidazo[1,2-a]pyrazin-3-amine, differing by the phenyl group at the 6-position and a carbonyl at the 3-position. []

6-(3-Indolyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (ICLA)

    Compound Description: ICLA is a distinct Cypridina luciferin analogue with an indolyl group at the 6-position. While it demonstrates high light yields in organic solvents, its chemiluminescence is almost completely quenched in aqueous solutions, likely due to the low fluorescence intensity of its corresponding light emitter in water. []

    Relevance: As a member of the 6-aryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one family, ICLA bears structural resemblance to 2-methylimidazo[1,2-a]pyrazin-3-amine. Its distinct feature is the 3-indolyl group at the 6-position and the carbonyl group at the 3-position. []

Acetamidopyrazines

    Compound Description: Acetamidopyrazines are a group of compounds featuring a pyrazine ring substituted with an acetamide group. In the context of Cypridina bioluminescence research, acetamidopyrazines are of interest as they represent the proposed light emitters generated during the chemiluminescent reaction of Cypridina luciferin analogues. []

    Relevance: Acetamidopyrazines are structurally related to 2-methylimidazo[1,2-a]pyrazin-3-amine through the shared pyrazine ring. While the target compound features a fused imidazole ring and an amine substituent, acetamidopyrazines lack the imidazole ring and instead possess an acetamide group. Despite these differences, studying their fluorescence properties offers valuable insights into the mechanism of light emission in Cypridina bioluminescence, which could further inform the development of novel bioluminescent probes based on the imidazo[1,2-a]pyrazine scaffold. []

Overview

2-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo derivatives. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities. Its structure consists of an imidazole ring fused with a pyrazine moiety, which contributes to its chemical properties and reactivity.

Source and Classification

2-Methylimidazo[1,2-a]pyrazin-3-amine can be classified as a nitrogen-containing heterocycle. It is synthesized from various precursors through cyclization reactions. The compound has been studied for its pharmacological properties, particularly its antibacterial and antiproliferative activities against various cell lines, including melanoma cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine typically involves several steps:

  1. Preparation of Precursors: The initial step often includes the preparation of appropriate amine precursors, such as 2-aminopyrazine or related compounds.
  2. Cyclization Reaction: The cyclization can be achieved through various methods, including:
    • Hoffmann Isocyanide Synthesis: This method involves the reaction of amines with isocyanides to form isocyanides, which can then undergo further reactions to generate the imidazo structure .
    • Groebke–Blackburn–Bienaymé Reaction: This three-component reaction allows for the rapid formation of imidazo compounds from amines, aldehydes, and isocyanides .
  3. Purification: After synthesis, the product is typically purified using techniques such as column chromatography to isolate the desired compound in high yield.
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methylimidazo[1,2-a]pyrazin-3-amine can be represented as follows:

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Features:
    • The compound features a methyl group at the 2-position of the imidazole ring.
    • The pyrazine ring contributes additional nitrogen atoms, enhancing its reactivity and solubility properties.

X-ray crystallography studies have provided insights into its crystal structure, revealing hydrogen bonding interactions that stabilize the molecular arrangement in solid-state forms .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 2-Methylimidazo[1,2-a]pyrazin-3-amine includes various reactions typical for imidazole and pyrazine derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the heterocycles can participate in nucleophilic substitution reactions, making them suitable for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyrazine ring allows for electrophilic substitution reactions, which can modify the compound's biological activity.
  3. Condensation Reactions: The amine group can engage in condensation reactions with carbonyl compounds, potentially leading to more complex structures.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-Methylimidazo[1,2-a]pyrazin-3-amine often involves interaction with biological targets such as enzymes or receptors:

  1. Antibacterial Activity: The compound may inhibit bacterial growth by interfering with essential metabolic pathways or by disrupting membrane integrity.
  2. Antiproliferative Effects: In cancer cells, it may induce apoptosis or inhibit cell proliferation through mechanisms that involve DNA intercalation or enzyme inhibition.

Studies have demonstrated that modifications to the molecular structure can significantly impact these biological effects, highlighting the importance of structure-activity relationships in drug design .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Methylimidazo[1,2-a]pyrazin-3-amine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited aqueous solubility.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

2-Methylimidazo[1,2-a]pyrazin-3-amine has several potential applications in scientific research:

  1. Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new antibacterial and anticancer agents.
  2. Biochemical Research: It serves as a tool for studying enzyme mechanisms and cellular processes due to its ability to interact with biological macromolecules.
  3. Synthetic Chemistry: As a versatile building block, it can be used to synthesize more complex heterocyclic compounds with tailored properties for specific applications in medicinal chemistry.

Research continues to explore its full potential and optimize its efficacy through structural modifications and new synthetic routes.

Introduction to Imidazo[1,2-a]Pyrazine as Privileged Pharmacophore

Historical Development of Bicyclic Imidazole Derivatives in Medicinal Chemistry

Bicyclic imidazole derivatives constitute a cornerstone of medicinal chemistry, with their development tracing back to mid-20th century psychopharmacology agents. The imidazo[1,2-a]pyridine scaffold emerged as a foundational structure, exemplified by zolpidem (GABAA receptor agonist for insomnia), alpidem (anxiolytic), and zolimidine (antiulcer agent) [5]. These clinical successes validated the broader pharmacophoric value of fused imidazole systems. The subsequent exploration identified imidazo[1,2-a]pyrazine as a strategic bioisostere, differing by the substitution of a nitrogen atom at the 5-position within the six-membered ring. This modification significantly alters electronic distribution, dipole moment, and hydrogen-bonding capacity compared to the imidazo[1,2-a]pyridine scaffold. The integration of an additional nitrogen atom enhances binding interactions with targets reliant on polar contacts, positioning imidazo[1,2-a]pyrazines as privileged structures for targeting kinase domains and nucleic acid components [1] [5].

Significance of 3-Amino Substitution Pattern in Bioactive Heterocycles

The 3-amino functionalization on imidazo[1,2-a]pyrazine represents a critical pharmacophoric enhancement. This substituent serves dual roles:

  • Hydrogen-Bonding Donor/Acceptor Capability: The primary amine enables bidentate hydrogen bonding with biological targets, facilitating strong interactions with enzyme active sites or receptor domains that pyridine- or pyrazine-only systems cannot achieve.
  • Synthetic Versatility: The nucleophilic amino group serves as a handle for derivatization, enabling the construction of amide-, urea-, or sulfonamide-linked pharmacophores. For example, diarylureas incorporating 3-aminoimidazo[1,2-a]pyrazine demonstrate exceptional kinase inhibition profiles [1]. This derivatization potential is central to generating structure-activity relationship (SAR) libraries targeting diverse pathologies, particularly oncology and infectious diseases.

Table 1: Key Synthetic Routes to 3-Aminoimidazo[1,2-a]Pyrazines

Synthetic MethodKey Reagents/ConditionsYield RangeKey Advantages
Haloketone Cyclizationα-Haloketone + 2-Aminopyrazine, base, RT30-70%Simplicity, ambient conditions
GBB-3CRAldehyde + 2-Aminopyrazine + Isocyanide, acid30-50%Atom economy, structural diversity
EDCI-Mediated AmidationCarboxylic acid + EDCI, pyridine45-85%Direct derivatization of amino group
NBS BrominationN-Bromosuccinimide, DMF or CHCl₃60-90%Enables C-6 functionalization

Comparative Analysis of Imidazo[1,2-a]Pyrazine vs. Imidazo[1,2-a]Pyridine Bioactivity Profiles

The bioisosteric replacement of CH (pyridine) with N (pyrazine) profoundly impacts target engagement and cellular potency:

  • Enhanced Antiproliferative Efficacy: Diarylurea derivatives featuring the 3-amino-2-methylimidazo[1,2-a]pyrazine core exhibit superior potency against melanoma (A375P cell line) compared to imidazo[1,2-a]pyridine analogues and reference drugs. Compound 18i (bearing the pyrazine core) demonstrated an IC₅₀ of 0.01 μM, surpassing both Sorafenib (IC₅₀ = 2.10 μM) and Vemurafenib (IC₅₀ = 0.32 μM) [1]. This >20-fold enhancement is attributed to optimized hydrogen bonding with BRAF kinase domains and improved cellular penetration facilitated by the pyrazine nitrogen’s polarity.

  • Differential Target Engagement: While both scaffolds inhibit B-Raf kinase, the imidazo[1,2-a]pyrazine derivatives show distinct binding kinetics. Molecular modeling reveals that the 3-amino-2-methylimidazo[1,2-a]pyrazine moiety forms a critical hydrogen bond with Cys532 in the BRAF active site—an interaction less efficiently achieved by the imidazopyridine congeners due to reduced electron density at the corresponding position [1].

Table 2: Bioactivity Comparison of Key Analogues Against A375P Melanoma Cells

Compound CoreRepresentative CompoundIC₅₀ (μM)B-Raf IC₅₀ (μM)Selectivity Index (vs. MEF)
Imidazo[1,2-a]pyrazine18i0.010.07>2500
Imidazo[1,2-a]pyridine15d0.040.12>2000
Sorafenib (Reference)-2.100.025180
Vemurafenib (Reference)-0.320.03210
  • Electrostatic Potential Differences: Density Functional Theory (DFT) analyses of 2-methylimidazo[1,2-a]pyrazin-3-amine reveal a more polarized electron distribution compared to its pyridine counterpart. The Molecular Electrostatic Potential (MEP) maps show enhanced positive potential at the pyrazine nitrogen (N5), facilitating interactions with nucleophilic residues like serine or threonine in ATP-binding pockets [3] [6]. This electronic feature translates to improved selectivity profiles against off-target kinases, as evidenced by lower inhibition of non-melanoma cell lines (e.g., MCF-7, HT-29) at therapeutic concentrations [1] [2].

The strategic incorporation of the pyrazine nitrogen, coupled with the 2-methyl/3-amino substitution, establishes 2-methylimidazo[1,2-a]pyrazin-3-amine as a superior chemotype for next-generation kinase inhibitors, particularly in overcoming resistance mutations in melanoma therapeutics. Future research will likely exploit its synthetic tractability to develop conjugates targeting mitochondrial electron transport chains (e.g., QcrB inhibition in tuberculosis) and chromatin-modifying enzymes [5].

Properties

CAS Number

27955-52-8

Product Name

2-Methylimidazo[1,2-a]pyrazin-3-amine

IUPAC Name

2-methylimidazo[1,2-a]pyrazin-3-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17

InChI

InChI=1S/C7H8N4/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,8H2,1H3

InChI Key

PTJRPACSRGTESK-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CN=CC2=N1)N

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.